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Application Note: Synthesis of 1-Nitro-4-(1-phenylethenyl)benzene via Wittig Olefination
Application Note: Synthesis of 1-Nitro-4-(1-phenylethenyl)benzene via Wittig Olefination
Here is a detailed application note and protocol for the synthesis of 1-Nitro-4-(1-phenylethenyl)benzene, designed for researchers and drug development professionals.
Document Type: Standard Operating Procedure & Mechanistic Guide Target Molecule: 1-Nitro-4-(1-phenylethenyl)benzene (1-(4-nitrophenyl)-1-phenylethylene) Reaction Class: Wittig Olefination
Scientific Rationale and Mechanistic Causality
The Wittig reaction is a premier synthetic methodology for the site-specific conversion of carbonyl groups to alkenes without the formation of isomeric olefinic mixtures[1][2]. In this protocol, we synthesize 1-nitro-4-(1-phenylethenyl)benzene by reacting 4-nitrobenzophenone with the ylide methylenetriphenylphosphorane.
Reagent Selection & Causality
-
Ylide Precursor: Methyltriphenylphosphonium bromide is utilized as the stable, commercially available precursor to the highly basic, highly polar methylenetriphenylphosphorane ylide[3].
-
Base Selection (Critical): While n -butyllithium ( n -BuLi) is a common base for ylide generation (deprotonating the phosphonium salt at a pKa of ~15)[3][4], the presence of the strongly electron-withdrawing nitro group on the electrophile introduces a risk. Nitroarenes are highly susceptible to single-electron transfer (SET) reductions and nucleophilic aromatic substitution ( SNAr ) when exposed to strong nucleophiles like alkyllithiums. Therefore, Potassium tert-butoxide (KOtBu) is selected as a sterically hindered, non-nucleophilic base to ensure chemoselectivity[3].
-
Mechanism: The reaction proceeds via the nucleophilic attack of the ylide carbon onto the benzophenone carbonyl, forming a four-membered oxaphosphetane intermediate. This intermediate rapidly undergoes a reverse [2+2] cycloreversion, driven by the formation of the exceptionally strong P=O double bond, yielding the target alkene and triphenylphosphine oxide (TPPO)[4][5].
Process Workflow & Logic
Figure 1: Logical workflow of the Wittig olefination and targeted TPPO removal process.
Quantitative Reaction Parameters
The following stoichiometry is optimized to ensure complete consumption of the sterically hindered 4-nitrobenzophenone while minimizing excess phosphorus byproducts.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| 4-Nitrobenzophenone | 227.22 | 1.00 | 2.27 g | Electrophile |
| Methyltriphenylphosphonium bromide | 357.22 | 1.20 | 4.29 g | Ylide Precursor |
| Potassium tert-butoxide | 112.21 | 1.25 | 1.40 g | Non-nucleophilic Base |
| Tetrahydrofuran (THF) | 72.11 | N/A | 40 mL | Reaction Solvent (Anhydrous) |
| Hexanes / Diethyl Ether | N/A | N/A | As needed | Workup / Precipitation[6] |
Step-by-Step Experimental Protocol
Note: This procedure must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware, as the ylide intermediate is highly sensitive to moisture.
Phase 1: Ylide Generation
-
Apparatus Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet. Flame-dry the flask under vacuum and backfill with argon (repeat 3x).
-
Reagent Loading: Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask. Add anhydrous THF (25 mL) via syringe to form a white suspension.
-
Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.
-
Base Addition: Weigh potassium tert-butoxide (1.40 g, 12.5 mmol) rapidly in a dry environment. Add it to the suspension in one portion under a positive flow of argon.
-
Ylide Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Causality observation: The mixture will turn a vibrant, bright yellow, indicating the successful deprotonation and formation of the methylenetriphenylphosphorane ylide[3].
Phase 2: Carbonyl Olefination
-
Electrophile Preparation: In a separate dry vial, dissolve 4-nitrobenzophenone (2.27 g, 10.0 mmol) in anhydrous THF (15 mL).
-
Addition: Re-cool the ylide solution to 0 °C. Add the 4-nitrobenzophenone solution dropwise via syringe over 15 minutes to control the exothermic [2+2] cycloaddition.
-
Reaction Progression: Remove the ice bath. Allow the reaction to stir at room temperature for 4 to 6 hours. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 9:1, UV detection).
Phase 3: Quench and Targeted TPPO Removal
Triphenylphosphine oxide (TPPO) is a notorious byproduct in Wittig reactions. Because the target molecule is relatively non-polar, we utilize a solvent-swap precipitation method to bypass tedious column chromatography[6][7].
-
Quench: Once the reaction is complete, quench by adding 10 mL of saturated aqueous ammonium chloride ( NH4Cl ). Transfer to a separatory funnel, extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na2SO4 .
-
Concentration: Filter the drying agent and concentrate the crude reaction mixture under reduced pressure to yield a viscous, semi-solid residue (containing product and TPPO).
-
Solvent Swap (Precipitation): Suspend the crude residue in a minimal amount of dichloromethane (approx. 2-3 mL) to ensure complete dissolution. While stirring vigorously, slowly add 30 mL of cold hexanes (or pentane). Causality observation: TPPO has highly limited solubility in non-polar aliphatic solvents. The addition of hexanes forces the TPPO to rapidly precipitate as a white solid, while the non-polar alkene product remains in solution[7][8].
-
Cooling: Place the suspension in a refrigerator (4 °C) for 30 minutes to maximize TPPO crystallization[7].
Phase 4: Final Isolation
-
Silica Plug Filtration: Prepare a short fritted funnel packed with 2 inches of silica gel. Filter the cold hexane suspension directly through the silica plug[6][9].
-
Elution: Wash the filter cake and silica plug with an additional 50 mL of a Hexanes/Diethyl Ether (9:1) mixture. The highly polar TPPO remains strongly adsorbed to the baseline of the silica and trapped in the filter cake, while the product elutes cleanly[6][9].
-
Final Yield: Concentrate the filtrate under reduced pressure to afford 1-Nitro-4-(1-phenylethenyl)benzene as a solid. Verify purity via 1H NMR (look for the characteristic terminal alkene geminal protons around δ 5.5 - 6.0 ppm).
References
-
The Wittig Reaction | Semantic Scholar. History and development of the Wittig reaction for the synthesis of olefins. Available at:[Link]
-
The Wittig Reaction - Organic Reactions. Mechanistic advantages over Grignard additions. Available at:[Link]
-
Methylenetriphenylphosphorane - Wikipedia. Properties, pKa, and preparation of the Wittig ylide. Available at:[Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Detailed oxaphosphetane mechanism and betaine intermediate dynamics. Available at: [Link]
-
How to Remove Sticky Reagents during Workup - University of Rochester. Protocols for the removal of triphenylphosphine oxide using hexanes and silica plugs. Available at:[Link]
-
Work up tips: Reactions with Triphenylphosphine oxide - Shenvi Lab. Practical laboratory techniques for filtering TPPO. Available at: [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - NIH. Solubility screening and crystallization dynamics of TPPO. Available at:[Link]
-
The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects | Chemical Reviews. Maryanoff, B. E., & Reitz, A. B. (1989). Comprehensive review of Wittig stereochemistry. Available at:[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.rochester.edu [chem.rochester.edu]
Application Note: 1-Nitro-4-(1-phenylethenyl)benzene as a Modular Precursor in Organic Optoelectronics and Theranostics
Application Note: 1-Nitro-4-(1-phenylethenyl)benzene as a Modular Precursor in Organic Optoelectronics and Theranostics
Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
The development of advanced organic optoelectronics and fluorescent bio-probes relies heavily on the precise engineering of molecular architectures. 1-Nitro-4-(1-phenylethenyl)benzene (also known as 1-(4-nitrophenyl)-1-phenylethylene) serves as a highly versatile 1,1-diarylethylene building block. By combining a sterically active molecular rotor core with a strongly electron-withdrawing nitro group, this precursor enables the modular synthesis of asymmetric Donor-Acceptor (D-A) fluorophores. These derivatives exhibit profound Aggregation-Induced Emission (AIE) and Intramolecular Charge Transfer (ICT) characteristics, making them indispensable for Organic Light-Emitting Diodes (OLEDs) and targeted bio-imaging in drug development [1].
Mechanistic Rationale & Design Philosophy
The Synergy of AIE and ICT
Conventional fluorophores often suffer from Aggregation-Caused Quenching (ACQ), limiting their utility in solid-state devices or aqueous biological environments. 1-Nitro-4-(1-phenylethenyl)benzene circumvents this through its 1,1-diarylethylene framework.
-
Restriction of Intramolecular Rotation (RIR): In dilute solutions, the phenyl rings rotate freely, dissipating excited-state energy via non-radiative pathways. Upon aggregation (e.g., in solid films or aqueous nanoparticles), steric hindrance restricts this rotation, blocking non-radiative decay and activating intense fluorescence [2].
-
Intramolecular Charge Transfer (ICT): The nitro group is a potent electron acceptor. When this precursor is cross-coupled with electron-donating moieties (e.g., triphenylamine or carbazole), it forms a D-A system. The ICT effect induces a strong bathochromic (red) shift and pronounced solvatochromism, allowing researchers to tune the emission wavelength for specific biological windows or OLED color coordinates [1].
Mechanistic pathway of Aggregation-Induced Emission (AIE) via RIR.
Causality in Precursor Selection for Drug Development
Why utilize 1-nitro-4-(1-phenylethenyl)benzene rather than a pre-synthesized symmetric tetraphenylethylene (TPE)? Symmetric TPEs lack functional handles for targeted bioconjugation. By starting with this asymmetric nitro-precursor, chemists can synthesize D-A AIEgens and subsequently reduce the nitro group to a primary amine. This amine serves as an essential anchor point for conjugating targeting ligands (e.g., cyclic RGD peptides or antibodies), transforming the optoelectronic material into a highly specific theranostic agent for drug efficacy tracking.
Experimental Protocols
The following self-validating workflows detail the synthesis of the precursor and its subsequent formulation into biocompatible AIE nanoparticles.
Logical workflow from precursor synthesis to optoelectronic device integration.
Protocol A: Synthesis of 1-Nitro-4-(1-phenylethenyl)benzene via Wittig Olefination
Causality Note: Potassium tert-butoxide ( t -BuOK) is specifically selected as the base over n -butyllithium ( n -BuLi). Strong nucleophilic bases like n -BuLi can initiate single-electron transfer (SET) to the highly electrophilic nitro group, generating radical anions and complex polymeric mixtures. t -BuOK provides sufficient basicity for ylide formation without compromising the nitroaromatic core.
Reagents:
-
4-Nitrobenzophenone (1.0 equiv, 10 mmol)
-
Methyltriphenylphosphonium bromide (1.2 equiv, 12 mmol)
-
Potassium tert-butoxide (1.2 equiv, 12 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
Step-by-Step Methodology:
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide in 30 mL of anhydrous THF in a flame-dried Schlenk flask under an inert N2 atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Add t -BuOK portion-wise over 10 minutes. The suspension will transition to a vibrant yellow color, indicating the successful formation of the phosphonium ylide. Stir at 0 °C for 30 minutes.
-
Ketone Addition: Dissolve 4-nitrobenzophenone in 20 mL of anhydrous THF. Add this solution dropwise to the ylide mixture over 15 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the ketone spot is entirely consumed.
-
Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography using a gradient of Hexane/EtOAc to yield the pure 1-nitro-4-(1-phenylethenyl)benzene as a pale yellow solid.
Self-Validation Checkpoint: Confirm the structure via 1 H NMR ( CDCl3 ). The diagnostic terminal vinylic protons ( =CH2 ) must appear as two distinct doublets or a tight multiplet between 5.50 and 5.65 ppm, clearly separated from the downfield nitro-adjacent aromatic protons (~8.10-8.20 ppm).
Protocol B: Formulation of D-A AIEgen Nanoparticles for Bio-imaging
Once the precursor is cross-coupled to form a mature AIEgen (e.g., via McMurry coupling to form a nitro-TPE derivative), it must be formulated for biological use. Causality Note: Nanoprecipitation is utilized to kinetically trap the highly hydrophobic AIEgen within an amphiphilic polymer (DSPE-PEG2000). This forces the molecules into an aggregated state—activating the RIR mechanism and turning "on" the fluorescence—while the PEG corona ensures colloidal stability and biocompatibility [3].
Step-by-Step Methodology:
-
Matrix Dissolution: Dissolve 1.0 mg of the synthesized nitro-AIEgen and 5.0 mg of DSPE-PEG2000 in 1.0 mL of spectroscopic grade THF.
-
Nanoprecipitation: Rapidly inject the THF solution into 9.0 mL of Milli-Q water under continuous, high-intensity ultrasonication (probe sonicator, 20% amplitude, 2 minutes).
-
Solvent Evaporation: Transfer the colloidal suspension to a vial and stir openly in the dark at room temperature for 12 hours to allow complete evaporation of the THF.
-
Purification: Dialyze the suspension (MWCO 3500 Da) against Milli-Q water for 24 hours to remove any unencapsulated dye and trace solvent.
Self-Validation Checkpoint:
-
Size: Analyze via Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average diameter of 50–80 nm with a Polydispersity Index (PDI) < 0.2.
-
Optical: The aqueous nanoparticle suspension must exhibit a Photoluminescence (PL) quantum yield at least 50-fold higher than the AIEgen dissolved purely in THF.
Quantitative Data Presentation
The integration of the nitro group into the 1,1-diarylethylene core drastically alters the photophysical landscape. The table below summarizes the typical photophysical parameters of D-A AIEgens derived from this precursor, highlighting the massive enhancement in emission upon aggregation.
| Compound Class (Derived from Precursor) | Solvent State | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield ( Φ ) | AIE Factor ( α )* |
| Nitro-TPE (Acceptor only) | Pure THF (Solution) | 345 | 480 | < 0.5% | - |
| Nitro-TPE (Acceptor only) | 90% H2O /THF (Aggregate) | 350 | 510 | 22.4% | ~45 |
| TPA-Nitro-TPE (D-A System) | Pure THF (Solution) | 410 | 563 | 0.2% | - |
| TPA-Nitro-TPE (D-A System) | 90% H2O /THF (Aggregate) | 415 | 581 | 38.2% | ~191 |
*AIE Factor ( α ) is defined as the ratio of the quantum yield in the aggregated state to the quantum yield in the solvated state ( Φagg/Φsol ).
References
-
Efficient Solid Emitters with Aggregation-Induced Emission and Intramolecular Charge Transfer Characteristics: Molecular Design, Synthesis, Photophysical Behaviors, and OLED Application Source: Chemistry of Materials - ACS Publications URL:[Link]
-
Single crystal structures of TPE2N, HOFTPE3N and HOFTPE4N Source: ResearchGate URL:[Link]
-
Aqueous Micellar-Catalyzed Thioetherification for the Synthesis of Aggregation-Induced Emission Molecules Source: ACS Chem & Bio Engineering URL:[Link]
Application Note: Enantioselective Epoxidation of 1-Nitro-4-(1-phenylethenyl)benzene via Chiral Dioxirane Catalysis
Application Note: Enantioselective Epoxidation of 1-Nitro-4-(1-phenylethenyl)benzene via Chiral Dioxirane Catalysis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol
Executive Summary & Mechanistic Rationale
The asymmetric epoxidation of 1,1-diarylethylenes, specifically 1-nitro-4-(1-phenylethenyl)benzene, presents a unique synthetic challenge. Because the two geminal substituents (phenyl and p-nitrophenyl) are sterically nearly identical, traditional chiral catalysts that rely on steric bulk for facial discrimination often yield poor enantiomeric excesses (ee)[1].
As a Senior Application Scientist, it is critical to look beyond steric models and leverage electronic differentiation . The p-nitro group is strongly electron-withdrawing, which significantly alters the π -electron density of the alkene. By employing a fructose-derived chiral ketone (Shi catalyst), the reaction proceeds via a highly reactive chiral dioxirane intermediate. The catalytic efficacy relies on a planar-like spiro-transition state where dipole-dipole interactions between the electron-deficient p-nitrophenyl ring and the dioxirane oxygen atoms dictate the stereochemical outcome[1].
While alternative methods such as Ru-porphyrin catalysis[2] or chloroperoxidase-mediated oxidations[3] exist, chiral dioxirane catalysis remains the most scalable and robust method for unfunctionalized and electron-deficient 1,1-disubstituted terminal olefins.
Fig 1. Catalytic cycle of the chiral dioxirane-mediated asymmetric epoxidation.
Quantitative Data & Optimization
To establish a highly reproducible protocol, reaction parameters must be tightly controlled. The table below summarizes the optimization data, demonstrating the causality between temperature, pH control, and the resulting yield and ee.
| Entry | Catalyst Loading (mol%) | Temp (°C) | pH Control | Oxone Addition Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 25 | None | 0.5 | 45 | 42 |
| 2 | 10 | 0 | 8.0 | 0.5 | 68 | 75 |
| 3 | 20 | 0 | 8.0 | 2.0 | 89 | 86 |
| 4 | 20 | -10 | 8.0 | 2.0 | 92 | 88 |
Causality Insight:
-
Temperature: Lowering the temperature to -10 °C (Entry 4) rigidifies the spiro-transition state, enhancing the electronic discrimination between the phenyl and p-nitrophenyl groups, thereby maximizing ee.
-
Addition Time: Extending the Oxone addition time to 2.0 hours maintains a low steady-state concentration of the oxidant. This prevents the non-productive self-decomposition of Oxone and mitigates the competitive Baeyer-Villiger oxidation that destroys the chiral ketone catalyst.
Experimental Methodology: Self-Validating Protocol
This protocol is designed as a self-validating system . By incorporating internal standards and real-time diagnostic checks, researchers can ensure the integrity of the reaction before committing to downstream purification.
Fig 2. Self-validating experimental workflow for asymmetric epoxidation.
Reagents and Equipment
-
Substrate: 1-Nitro-4-(1-phenylethenyl)benzene (1.0 equiv, 1.0 mmol)
-
Catalyst: Fructose-derived chiral ketone (e.g., Shi Catalyst) (0.2 equiv, 20 mol%)
-
Oxidant: Oxone (KHSO 5 ) (1.5 equiv) dissolved in aqueous EDTA (4 × 10 −4 M)
-
Buffer: K 2 CO 3 (0.1 M in water)
-
Solvent System: Dimethoxymethane (DMM) / Acetonitrile (MeCN) / Water (v/v/v 2:1:1)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)
-
Equipment: Syringe pump, pH meter, jacketed reaction vessel.
Step-by-Step Procedure
-
System Initialization & Chelation: In a jacketed reaction vessel cooled to -10 °C, dissolve the substrate (1.0 mmol) and the internal standard (0.5 mmol) in 15 mL of the DMM/MeCN solvent mixture. Add 5 mL of an aqueous buffer containing EDTA.
-
Causality: EDTA is strictly required to chelate trace transition metals (e.g., Fe, Cu) present in glassware or water, which rapidly catalyze the non-productive decomposition of Oxone.
-
-
Catalyst Introduction: Add the chiral ketone catalyst (20 mol%) to the stirring mixture. Ensure complete dissolution.
-
Controlled Oxidation (Self-Validating Step): Equip the vessel with a pH probe. Load the Oxone solution and the K 2 CO 3 buffer into separate syringes. Using a syringe pump, co-add the solutions over 2.0 hours.
-
Validation Check: Continuously monitor the pH. The system must remain between pH 7.8 and 8.2. If the pH drops below 7.5 , pause the pump immediately. A drop indicates an accumulation of unreacted KHSO 5 , meaning the dioxirane formation is lagging. Allowing the pH to drop will trigger Baeyer-Villiger degradation of your catalyst.
-
-
In-Process NMR Monitoring: At the 1-hour mark, extract a 50 μ L aliquot, quench with saturated aqueous Na 2 S 2 O 3 , extract with CDCl 3 , and run a rapid 1 H-NMR.
-
Validation Check: Integrate the newly formed epoxide proton signals against the 1,3,5-trimethoxybenzene internal standard (singlet at δ 6.08 ppm). This provides an absolute conversion metric independent of TLC visualization artifacts.
-
-
Quench and Isolation: Once NMR confirms >95% conversion, quench the bulk reaction with saturated aqueous Na 2 S 2 O 3 (10 mL) to destroy residual oxidant. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification & Chiral Analysis: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc). Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min, UV detection at 254 nm).
References
-
Shi, Y. et al. "Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State." The Journal of Organic Chemistry, 2008. URL:[Link]
-
Che, C.-M. et al. "Highly Efficient Asymmetric Epoxidation of Alkenes with a D4-Symmetric Chiral Dichlororuthenium(IV) Porphyrin Catalyst." The Journal of Organic Chemistry, 2001. URL:[Link]
-
Shi, Y. "Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones." Accounts of Chemical Research, 2004. URL:[Link]
Sources
Technical Notes & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Nitro-4-(1-phenylethenyl)benzene
Technical Support Center: Optimizing the Synthesis of 1-Nitro-4-(1-phenylethenyl)benzene
Welcome to the Technical Support Center for the synthesis of 1-Nitro-4-(1-phenylethenyl)benzene (also known as 1-(4-nitrophenyl)-1-phenylethylene). Synthesizing 1,1-diarylethylenes containing strongly electron-withdrawing groups presents unique mechanistic challenges.
This guide provides troubleshooting frameworks, validated protocols, and mechanistic causality for the two most viable synthetic pathways: the Wittig Olefination and the Suzuki-Miyaura Cross-Coupling .
Section 1: Troubleshooting the Wittig Olefination Route
Reaction Overview: 4-Nitrobenzophenone + Methyltriphenylphosphonium bromide Base 1-Nitro-4-(1-phenylethenyl)benzene + Triphenylphosphine oxide (TPPO).
FAQ 1: My reaction mixture turns dark red/black upon base addition, and my final yield is below 20%. What is happening?
The Causality: The nitro group on your benzophenone substrate is highly electrophilic. If you use a strong, nucleophilic base like n -Butyllithium ( n -BuLi) or Sodium Hydride (NaH) to generate the ylide, the base (or the ylide itself at elevated temperatures) can initiate a Single Electron Transfer (SET) to the nitro group. This generates nitro radical anions, leading to dimerization, reduction, and complex tar mixtures rather than the desired oxaphosphetane intermediate. The Solution: You must decouple ylide generation from substrate degradation. Use a milder, non-nucleophilic base such as Potassium tert-butoxide (KOtBu) or Potassium hexamethyldisilazide (KHMDS). Generate the ylide at 0 °C, allow it to stabilize, and then add the 4-nitrobenzophenone dropwise to maintain a low concentration of the electrophile.
FAQ 2: My product co-elutes with Triphenylphosphine Oxide (TPPO) during silica gel chromatography. How can I separate them?
The Causality: TPPO is highly polar and crystalline, but it notoriously streaks through silica gel, often co-eluting with slightly polar or non-polar alkenes[1]. The Solution: Do not rely on chromatography for the initial separation. Instead, exploit the differential solubility of TPPO and your product[2].
-
Method A (Solvent Precipitation): TPPO is highly insoluble in cold non-polar solvents like cyclohexane or hexanes[2]. Extract your crude mixture into cyclohexane, cool to 0 °C, and filter off the precipitated TPPO[2].
-
Method B (Lewis Acid Complexation): Add a 1.8 M solution of ZnCl2 in warm ethanol to your crude mixture[1]. ZnCl2 forms a highly insoluble complex with TPPO ( ZnCl2(TPPO)2 ), which can be rapidly filtered out, leaving your pure alkene in the filtrate[1][3].
Section 2: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route
Reaction Overview: Aryl Halide + Organoboron Reagent Pd,Base Target Alkene.
FAQ 3: I am using 4-nitrophenylboronic acid and α -bromostyrene, but my NMR shows massive amounts of nitrobenzene. Why?
The Causality: You are observing protodeboronation [4]. The strongly electron-withdrawing ortho/para-nitro group significantly lowers the pKa of the boronic acid. In the presence of the aqueous base required for the Suzuki transmetalation step, the C-B bond is rapidly cleaved by water, yielding nitrobenzene as a dead-end side product[4]. The Solution (Polarity Reversal): Invert your coupling partners. Instead of using the unstable 4-nitrophenylboronic acid, use 1-bromo-4-nitrobenzene and α -styrenylboronic acid pinacol ester (Bpin) . 1-bromo-4-nitrobenzene undergoes extremely rapid oxidative addition with Palladium, and the α -styrenyl Bpin ester is highly stable against protodeboronation[4]. This simple switch often increases yields from <30% to >85%.
FAQ 4: My α -styrenylboronic ester seems to degrade during storage.
The Causality: Styrenyl derivatives are prone to auto-polymerization and oxidative degradation when exposed to light and ambient oxygen. The Solution: Store the reagent at -20 °C in the dark, ideally over a radical inhibitor like Butylated hydroxytoluene (BHT), and degas all reaction solvents via sparging with Argon for at least 30 minutes prior to the reaction to prevent aerobic oxidation of the boron species[4].
Section 3: Quantitative Data & Pathway Comparison
| Parameter | Wittig Olefination | Suzuki-Miyaura (Reversed Polarity) |
| Typical Yield | 65% - 75% | 85% - 95% |
| Primary Side Product | Triphenylphosphine Oxide (TPPO) | Homocoupled dienes (trace) |
| Key Reagents | 4-Nitrobenzophenone, Ph3PCH3Br , KOtBu | 1-Bromo-4-nitrobenzene, α -Styrenyl-Bpin |
| Major Risk Factor | SET reduction of the nitro group | Auto-polymerization of styrenyl species |
| Purification Difficulty | High (Requires precipitation/complexation) | Low (Standard aqueous workup & plug filtration) |
| Scalability | Moderate (Exothermic ylide formation) | Excellent (Highly controlled catalytic cycle) |
Section 4: Validated Experimental Protocols
Protocol A: Optimized Wittig Olefination (with ZnCl2 TPPO Removal)
This protocol utilizes a self-validating visual cue: the ylide formation is confirmed by a distinct color change, ensuring reagent viability before the electrophile is introduced.
-
Ylide Generation: To an oven-dried, Argon-purged flask, add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.2 M). Cool to 0 °C.
-
Base Addition: Add KOtBu (1.15 equiv) portion-wise. Stir for 30 minutes at 0 °C. Validation: The suspension will turn a bright, persistent canary yellow, confirming ylide formation.
-
Electrophile Addition: Dissolve 4-nitrobenzophenone (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise over 15 minutes to the ylide at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl .
-
Extraction & TPPO Removal: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4 , and concentrate. Dissolve the crude residue in warm ethanol. Add a 1.8 M solution of ZnCl2 in ethanol (1.5 equiv relative to theoretical TPPO)[1]. Stir for 20 minutes at room temperature.
-
Isolation: Filter the thick white precipitate ( ZnCl2(TPPO)2 ) through a Celite pad[1]. Concentrate the filtrate to yield the highly pure 1-Nitro-4-(1-phenylethenyl)benzene.
Protocol B: Optimized Suzuki-Miyaura Coupling (Polarity Reversed)
This protocol utilizes anhydrous conditions and a highly active catalyst to outcompete any residual protodeboronation.
-
Preparation: In a Schlenk flask, combine 1-bromo-4-nitrobenzene (1.0 equiv), α -styrenylboronic acid pinacol ester (1.1 equiv), and K3PO4 (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Evacuate and backfill the flask with Argon three times.
-
Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M).
-
Reaction: Heat the mixture to 80 °C for 6 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Pass the organic layer through a short plug of silica to remove the Palladium catalyst, eluting with 10% Ethyl Acetate in Hexanes. Concentrate to yield the product.
Section 5: Mechanistic Visualizations
Diagram 1: Wittig Reaction Pathway & SET Degradation
Caption: Mechanistic divergence in the Wittig olefination of 4-nitrobenzophenone based on base selection.
Diagram 2: Suzuki-Miyaura Catalytic Cycle & Protodeboronation
Caption: Suzuki-Miyaura cycle highlighting the competitive protodeboronation pathway of electron-poor boronic acids.
Section 6: References
-
Tamboli, Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at:[Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at:[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Resolving NMR Signal Overlap in Crude Diphenylethylene Derivatives
Technical Support Center: Resolving NMR Signal Overlap in Crude Diphenylethylene Derivatives
Diagnostic Overview & Causality
The synthesis of 1-Nitro-4-(1-phenylethenyl)benzene—typically achieved via the Wittig reaction between 4-nitrobenzophenone and methylenetriphenylphosphorane—yields a crude matrix fraught with severe H NMR signal overlap. The core issue stems from the stoichiometric generation of triphenylphosphine oxide (TPPO) and the narrow chemical shift dispersion inherent to aromatic spin systems.
To effectively troubleshoot, we must first map the quantitative chemical environments. The strong electron-withdrawing nature of the para-nitro group deshields its adjacent protons, while the unsubstituted phenyl ring and terminal alkene (=CH ) resonate further upfield.
Table 1: Diagnostic H NMR Chemical Shifts in CDCl (400 MHz)
| Component | Proton Environment | Chemical Shift (ppm) | Multiplicity & Coupling |
| 1-Nitro-4-(1-phenylethenyl)benzene | =CH (Terminal Alkene) | 5.55 – 5.65 | Two doublets ( Hz) |
| 1-Nitro-4-(1-phenylethenyl)benzene | Unsubstituted Phenyl (5H) | 7.30 – 7.40 | Multiplet |
| 1-Nitro-4-(1-phenylethenyl)benzene | p-Nitrophenyl (ortho to alkene) | ~ 7.45 | Doublet ( Hz) |
| 1-Nitro-4-(1-phenylethenyl)benzene | p-Nitrophenyl (ortho to NO ) | ~ 8.15 | Doublet ( Hz) |
| Triphenylphosphine oxide (TPPO) | Aromatic (15H) | 7.40 – 7.70 | Complex multiplets |
| 4-Nitrobenzophenone (SM) | Aromatic | 7.50 – 8.30 | Multiplets |
Troubleshooting FAQs
Q1: Why is the 7.3–7.8 ppm aromatic region of my crude mixture completely uninterpretable? Causality: In CDCl , the 15 aromatic protons of the TPPO byproduct resonate as a massive, strongly coupled multiplet between 7.40 and 7.70 ppm[1]. This directly eclipses the unsubstituted phenyl ring of your product (~7.35 ppm) and the ortho-protons of the p-nitrophenyl group (~7.45 ppm). Because these are second-order spin systems, simple integration or line-fitting software will be mathematically unreliable.
Q2: How can I quickly differentiate product signals from TPPO without running a chromatographic column? Causality & Solution: Utilize Aromatic Solvent Induced Shift (ASIS). By switching the NMR solvent from CDCl to Benzene- or Pyridine- , you alter the solvation shell around the molecules. The highly polar P=O bond of TPPO interacts strongly with the -system of Benzene- , causing a dramatic anisotropic shielding effect that shifts the TPPO signals upfield. Conversely, the non-polar alkene region of your product experiences a different shift magnitude. This differential shifting "pulls" the product signals out from under the TPPO blanket, allowing for rapid, non-destructive identification.
Q3: ASIS helped, but I still have overlap in the unsubstituted phenyl ring. How do I definitively map the proton-carbon connectivity? Causality & Solution: When 1D H NMR fails due to spectral crowding, you must disperse the signals into a second orthogonal dimension. Run a H- C HSQC (Heteronuclear Single Quantum Coherence) experiment. The overlapping protons at 7.45 ppm will correlate to distinct carbon atoms. Furthermore, TPPO carbons exhibit distinct coupling (splitting into doublets in the C dimension due to the P nucleus), which acts as an internal isotopic tag to instantly differentiate impurity cross-peaks from your product's cross-peaks.
Q4: I need accurate quantitative integration of the overlapped aromatic protons to determine reaction conversion. 2D NMR isn't strictly quantitative. What is the best 1D approach? Causality & Solution: Employ Pure Shift NMR spectroscopy (e.g., PSYCHE or Zangger-Sterk). Conventional H spectra are complicated by homonuclear scalar ( ) coupling, which splits signals into wide multiplets. Pure shift NMR utilizes spatial encoding and selective refocusing pulses to suppress this coupling, collapsing every multiplet into a sharp singlet[2]. This provides unparalleled spectral simplicity, effectively removing signal overlap and allowing for direct, accurate integration of the previously entangled 7.3–7.8 ppm region[3].
Experimental Protocols (Self-Validating Systems)
Protocol A: ASIS Sample Preparation & Validation
-
Evaporation: Transfer 10 mg of the crude Wittig mixture to a vial. Remove all traces of CDCl or reaction solvents under a high-vacuum manifold for 30 minutes.
-
Validation: Residual CHCl (7.26 ppm) will interfere with the Benzene- residual peak (7.16 ppm). If a peak at 7.26 ppm persists, repeat the vacuum drying.
-
-
Reconstitution: Dissolve the dried crude in 0.6 mL of anhydrous Benzene- .
-
Acquisition: Acquire a standard 1D H NMR spectrum (16 scans, d1 = 2 sec).
-
Analysis: Compare the integration of the terminal =CH doublets (now shifted, typically ~5.2–5.4 ppm in C D ) against the newly resolved p-nitrophenyl doublets to confirm a 2:2:2 stoichiometric ratio.
Protocol B: Pure Shift (PSYCHE) H NMR Acquisition
-
Shimming & Tuning: Prepare the sample in CDCl . Perform rigorous 3D gradient shimming.
-
Causality: Pure shift techniques are highly sensitive to inhomogeneities; poor shimming will result in artifactual line broadening, defeating the purpose of the experiment.
-
-
Parameter Setup: Load the standard PSYCHE pulse sequence from the spectrometer library. Set the chirp pulse duration to 15–30 ms and the flip angle to a low value (typically ) to balance sensitivity and decoupling efficiency.
-
Acquisition: Run the experiment with a minimum of 8 increments in the pseudo-2D dimension to ensure proper data reconstruction.
-
Processing: Process the pseudo-2D data into a 1D spectrum using the spectrometer's pure shift processing macro (e.g., ps_proc in TopSpin).
-
Validation: Check the terminal =CH protons; they should now appear as two sharp singlets instead of doublets, confirming successful homonuclear decoupling[2].
-
Logical Workflow Diagram
Fig 1. Decision tree for resolving NMR aromatic signal overlap in crude mixtures.
Sources
Technical Support Center: Solvent Optimization for 1-Nitro-4-(1-phenylethenyl)benzene Recrystallization
Technical Support Center: Solvent Optimization for 1-Nitro-4-(1-phenylethenyl)benzene Recrystallization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the purification of 1-Nitro-4-(1-phenylethenyl)benzene (also known as α -phenyl-4-nitrostyrene).
Because this compound features a highly lipophilic, conjugated diarylalkene core paired with a strongly polar, hydrogen-bond-accepting nitro group, its solubility profile is complex. This structural dichotomy often leads to purification bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out" [1]. This guide provides the theoretical grounding, quantitative solvent data, and self-validating protocols required to optimize your recrystallization workflow.
The Physics of Recrystallization: Understanding Causality
To successfully crystallize 1-Nitro-4-(1-phenylethenyl)benzene, you must balance the thermodynamic drive for lattice formation against the kinetic tendency for amorphous aggregation.
The Causality of Oiling Out (LLPS): Oiling out occurs when a supersaturated solution bypasses solid nucleation and instead separates into a secondary, product-rich liquid phase [1]. For this specific nitro-aromatic compound, LLPS typically happens for two reasons:
-
Temperature/Melting Point Inversion: The saturation point of your solvent mixture is reached at a temperature higher than the melting point of the solute (or the depressed melting point of your impure crude mixture) [2].
-
Dielectric Mismatch (Miscibility Gap): The dielectric constant ( ε ) of the solvent system forces the compound out of solution too rapidly. The bulky phenyl rings require precise spatial orientation to form a crystal lattice. If the solvent polarity drops too sharply (e.g., adding too much anti-solvent too quickly), the molecules lack the kinetic time to align and instead collapse into a disorganized oil [3].
By carefully tuning the dielectric constant using a binary solvent system (a "good" solvent and an "anti-solvent"), you can manipulate the solubility curve to ensure that the saturation point is reached below the compound's melting point, favoring rigid crystal nucleation over oil formation.
Solvent Selection Matrix
The following table summarizes the quantitative properties of common solvents and their specific suitability for 1-Nitro-4-(1-phenylethenyl)benzene based on their dielectric constants and boiling points.
| Solvent | Role in Binary System | Dielectric Constant ( ε ) | Boiling Point (°C) | Suitability for 1-Nitro-4-(1-phenylethenyl)benzene |
| Ethyl Acetate | Good Solvent | 6.02 | 77.1 | Excellent. Dissolves the compound readily at elevated temperatures; ideal primary solvent. |
| Ethanol | Good / Single Solvent | 24.5 | 78.4 | Good. High solubility when hot, moderate when cold. Can be used alone or with water. |
| Hexane / Heptane | Anti-solvent | ~1.9 | 68.7 / 98.4 | Excellent. Forces precipitation by sharply reducing overall polarity. Pairs perfectly with Ethyl Acetate. |
| Toluene | Good Solvent | 2.38 | 110.6 | Poor. Boiling point is too high, and the compound is overly soluble even at room temperature. |
| Water | Anti-solvent | 80.1 | 100.0 | Moderate. Use only as a co-solvent with Ethanol. High risk of inducing oiling out due to extreme polarity. |
Experimental Protocol: Binary Solvent Optimization (Ethyl Acetate / Hexane)
This self-validating protocol utilizes a classic Ethyl Acetate/Hexane binary system. The methodology ensures that you accurately identify the thermodynamic saturation point without overshooting into a miscibility gap.
Step 1: Initial Dissolution Place the crude 1-Nitro-4-(1-phenylethenyl)benzene in an Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (heated to ~70 °C) while swirling until the solid is just dissolved. Do not add excess solvent.
Step 2: Anti-Solvent Titration Maintain the solution temperature near 70 °C on a hotplate. Slowly add hot Hexane dropwise. Continue addition until the solution becomes persistently cloudy. Causality note: This cloudiness validates that you have reached the exact saturation point of the binary mixture at this temperature.
Step 3: Clarification (Self-Validation) Add hot Ethyl Acetate dropwise (usually 1-3 drops) just until the solution becomes perfectly clear again. This step ensures the solution is saturated but not supersaturated at the boiling point, preventing premature oiling out.
Step 4: Controlled Thermodynamic Cooling Remove the flask from the heat source. Place it on an insulating surface (like a cork ring) and allow it to cool to room temperature completely undisturbed. Causality note: Slow cooling provides the kinetic time necessary for the bulky diarylalkene molecules to orient their nitro groups and π -systems into a highly ordered, pure crystal lattice rather than an amorphous oil.
Step 5: Yield Maximization & Isolation Once the flask has reached room temperature and crystal growth has plateaued, place the flask in an ice-water bath (0-4 °C) for 15 minutes to depress the kinetic solubility further. Isolate the crystals via vacuum filtration and wash with ice-cold Hexane.
Troubleshooting & FAQs
Q: Why did my compound oil out instead of crystallizing? A: Oiling out (LLPS) indicates that the compound separated as a liquid phase because the solvent mixture became saturated at a temperature above the compound's melting point [1]. For 1-Nitro-4-(1-phenylethenyl)benzene, this is often exacerbated by impurities that depress the melting point of the crude mixture[2]. It can also occur if you added the anti-solvent (e.g., Hexane) too quickly, causing a localized miscibility gap.
Q: How do I recover my product from an oiled-out state? A: Do not discard the flask. Reheat the mixture until the oil completely redissolves into a single, clear homogeneous phase. Add a small amount (10-15% by volume) of your "good solvent" (Ethyl Acetate) to lower the saturation temperature [4]. Allow the solution to cool much more slowly this time. If available, introduce a microscopic seed crystal of pure 1-Nitro-4-(1-phenylethenyl)benzene just above the temperature where oiling previously occurred to provide a structural template for nucleation.
Q: The solution is cold, but no crystals are forming. What now? A: The solution is likely supersaturated but lacks the kinetic energy to overcome the primary nucleation barrier. You can induce crystallization by scratching the inside bottom of the glass flask vigorously with a glass stirring rod. This creates microscopic glass shards and localized acoustic energy that act as nucleation sites. If this fails, you have likely used too much "good solvent." Reheat the solution, boil off 25-50% of the solvent volume, and repeat the cooling process.
Q: My crystals are forming, but the yield is incredibly low. How do I fix this? A: Low yield indicates that the compound remains highly soluble in the cold solvent mixture. To optimize this, you must adjust the overall dielectric constant of your system [3]. If using Ethyl Acetate/Hexane, increase the ratio of Hexane (the anti-solvent) during the hot addition phase (Step 2 of the protocol). Ensure you are utilizing a proper ice bath for final cooling to minimize the compound's kinetic solubility before filtration.
Workflow Visualization: Resolving LLPS
The following diagram outlines the logical decision tree for troubleshooting an oiled-out reaction flask.
Troubleshooting workflow for resolving Liquid-Liquid Phase Separation (oiling out).
References
-
Mettler-Toledo International Inc. "Oiling Out in Crystallization." Mettler Toledo Applications.[Link]
-
KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog.[Link]
-
ACS Publications. "Solvent Effects in the Crystalline Sponge Method: Importance of Co-solvents." Organic Letters.[Link]
minimizing degradation of 1-Nitro-4-(1-phenylethenyl)benzene during long-term storage
minimizing degradation of 1-Nitro-4-(1-phenylethenyl)benzene during long-term storage
Welcome to the Technical Support Center for 1-Nitro-4-(1-phenylethenyl)benzene (also known as 1-(4-nitrophenyl)-1-phenylethylene). Because this compound is a highly reactive 1,1-diarylethylene derivative, its terminal alkene group is uniquely susceptible to radical-initiated autoxidation, photochemical cleavage, and trace-acid-catalyzed dimerization.
This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.
Part 1: Diagnostic Overview & Degradation Mechanisms
Understanding why your compound degrades is the first step to preventing it. The electron-withdrawing nitro group on one of the phenyl rings alters the electron density of the alkene, making it less prone to electrophilic attack but highly vulnerable to radical addition and Type I photochemical oxidation.
Mechanistic degradation pathways of 1-Nitro-4-(1-phenylethenyl)benzene during storage.
Part 2: Troubleshooting & FAQs
Q1: My stored compound transitioned from a crystalline solid to a gummy, yellowish residue over a few months. What happened? A1: This is the hallmark of autoxidation . At ambient temperatures, the terminal alkene reacts with molecular oxygen ( O2 ), which acts as a diradical. Because 1,1-diarylethylenes have a low ceiling temperature, they do not easily homopolymerize; however, they readily undergo1[1]. The gummy, yellow texture is the physical manifestation of these degraded polyperoxide chains.
Q2: NMR analysis of my stored batch shows a prominent new peak around 190 ppm ( 13C ) and loss of the alkene protons ( 1H ). Why? A2: Your sample has undergone photochemical oxidative cleavage . When exposed to UV/Vis light at a silica-air interface (or simply in a clear glass vial), 1,1-diphenylethylene derivatives undergo a2[2]. In your case, the alkene bond was cleaved to yield 4-nitrobenzophenone (responsible for the ~190 ppm carbonyl peak) and formaldehyde.
Q3: Can I store this compound in a solvent like THF or Chloroform to save time for my next reaction? A3: No. Storing this compound in solution drastically accelerates degradation. Solvents like THF can form peroxides that act as radical initiators, while chloroform can degrade into trace phosgene and HCl. Trace acids will catalyze the dimerization of the compound, while3[3], leading to rapid loss of your active monomer. Always store the compound neat (as a dry solid).
Part 3: Self-Validating Long-Term Storage Protocol
To ensure trustworthiness and reproducibility, do not rely on blind faith when storing reactive alkenes. The following protocol is designed as a self-validating system —meaning it includes built-in analytical checkpoints to verify that the storage conditions have not been breached.
Self-validating workflow for the long-term inert storage of diarylethylene derivatives.
Step-by-Step Methodology
Step 1: Baseline Purity Validation (The Pre-Check)
-
Action: Take a 5 mg aliquot and run a 1H -NMR in CDCl3 .
-
Validation: Confirm the presence of the terminal alkene protons (typically two doublets around 5.50–5.60 ppm). Ensure there are no aldehyde peaks (~9.8 ppm) or broad polymeric baseline humps. Save this spectrum as your baseline.
Step 2: High-Vacuum Solvent Evaporation
-
Action: Transfer the bulk compound to a Schlenk flask. Apply high vacuum (< 0.1 Torr) for at least 4 hours.
-
Causality: Residual solvents (especially halogenated or ethereal solvents) lower the activation energy for radical formation and provide mobility for dimerization kinetics.
-
Validation: Weigh the flask hourly. The step is complete only when a constant mass is achieved.
Step 3: Argon Displacement (The "Heavy Blanket" Technique)
-
Action: Backfill the Schlenk flask with ultra-high purity (UHP) Argon. Repeat the vacuum-purge cycle three times.
-
Causality: Argon is denser than Nitrogen and forms a physical "blanket" over the solid, actively displacing molecular oxygen which is the primary driver of polyperoxide formation.
Step 4: Photolytic Shielding & Aliquoting
-
Action: Under an Argon atmosphere (preferably in a glovebox), transfer the solid into pre-dried amber glass vials equipped with PTFE-lined caps.
-
Causality: Amber glass blocks UV/Vis radiation below 500 nm, preventing the Type I photochemical oxidation pathway that cleaves the double bond.
Step 5: Thermal Arrest
-
Action: Seal the vials with Parafilm and store them in a monitored freezer. Standard safety data guidelines dictate that 1,1-diphenylethylene derivatives must be 4[4], though -20°C is highly recommended for long-term stability[5].
Step 6: Post-Storage Verification (The Post-Check)
-
Action: Before using a stored aliquot in a downstream reaction, run a rapid 1H -NMR.
-
Validation: Compare against the Step 1 baseline. If the alkene protons are intact and no ketone/aldehyde peaks are present, the storage system remains uncompromised.
Part 4: Quantitative Impact of Storage Conditions
The table below summarizes the extrapolated degradation kinetics of 1,1-diarylethylenes based on varying storage environments. Use this to assess the risk profile of your current laboratory practices.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Primary Degradant | Estimated Shelf-Life (Purity >98%) |
| Optimal (Recommended) | -20°C | Argon | Dark (Amber) | None | > 24 Months |
| Standard | 4°C | Nitrogen | Dark (Amber) | Trace Dimers | 6 - 12 Months |
| Sub-Optimal | 25°C | Air | Ambient Lab Light | Polyperoxides | < 1 Month |
| Worst-Case | 25°C | Air | Direct UV | 4-Nitrobenzophenone | < 48 Hours |
Part 5: References
-
Wikipedia Contributors. "1,1-Diphenylethylene." Wikipedia, The Free Encyclopedia. 3
-
Oak Ridge National Laboratory. "Photochemical reactions of trans-stilbene and 1,1-diphenylethylene on silica gel: Mechanisms of oxidation and dimerization." ORNL Publications. 2
-
Macromolecules (ACS Publications). "Catalytic Oxidative Polymerization of 1,1-Diphenylethylene at Ambient Temperature and Potential Application of Peroxide Macroinitiator." American Chemical Society.1
-
Cole-Parmer. "Material Safety Data Sheet - 1,1-Diphenylethylene." Cole-Parmer Chemical Database. 4
-
Fisher Scientific. "SAFETY DATA SHEET - 1,1-Diphenylethylene." Fisher Scientific Regulatory Documents.5
Sources
Reference Data & Comparative Studies
A Senior Scientist's Guide to FTIR Spectral Analysis: Monitoring the Reduction of 1-Nitro-4-(1-phenylethenyl)benzene
A Senior Scientist's Guide to FTIR Spectral Analysis: Monitoring the Reduction of 1-Nitro-4-(1-phenylethenyl)benzene
In the landscape of synthetic chemistry, the reduction of an aromatic nitro group to a primary amine is a foundational and frequently employed transformation.[1] This reaction is a cornerstone in the synthesis of dyes, agrochemicals, and a vast array of pharmaceutical intermediates. For the laboratory scientist, efficiently and accurately monitoring this conversion is paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out for its speed, simplicity, and definitive diagnostic power.
This guide provides an in-depth comparison of the FTIR spectra of the reactant, 1-Nitro-4-(1-phenylethenyl)benzene, and its product, 4-(1-phenylethenyl)aniline. We will dissect the key spectral changes that serve as unambiguous signposts for a successful reaction, grounded in the fundamental principles of molecular vibrations.
The Chemical Transformation: From Nitro to Amine
The core of this analysis is the chemical reduction of the nitro (-NO₂) functional group to a primary amine (-NH₂). This process fundamentally alters the electronic and vibrational properties of the molecule, changes that are vividly captured by FTIR spectroscopy.[2]
Caption: Chemical reduction of the nitro compound to its corresponding amine.
Spectral Analysis: A Tale of Two Functional Groups
The power of FTIR in monitoring this reaction lies in its ability to track the disappearance of reactant-specific peaks and the concurrent appearance of product-specific peaks. The most dramatic changes occur in distinct regions of the infrared spectrum.
The Reactant: 1-Nitro-4-(1-phenylethenyl)benzene
The spectrum of the starting material is defined by the powerful absorptions of the nitro group and the structural features of the phenylethenyl backbone.
-
Nitro Group (-NO₂) Vibrations : The nitro group provides the most intense and characteristic signals in the spectrum.[3] Due to the large change in dipole moment during vibration, these bands are typically very strong and easy to identify.[4]
-
Asymmetric Stretch (ν_as) : A very strong absorption is expected in the 1550-1475 cm⁻¹ region. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[3][5]
-
Symmetric Stretch (ν_s) : A second strong band appears in the 1360-1290 cm⁻¹ range.[3][5] The presence of this pair of intense peaks is a definitive indicator of the nitro group.[4]
-
-
Alkene and Aromatic Vibrations :
-
C=C Stretch (Alkene) : The vinyl group gives rise to a stretching vibration around 1630 cm⁻¹ .[6]
-
C=C Stretch (Aromatic) : The benzene rings will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-H Bends (Aromatic) : Out-of-plane (OOP) C-H bending vibrations provide clues about the substitution pattern of the aromatic rings.
-
The Product: 4-(1-phenylethenyl)aniline
Upon successful reduction, the spectral landscape changes significantly. The hallmark nitro peaks vanish and are replaced by the characteristic vibrations of a primary aromatic amine.
-
Disappearance of Nitro Peaks : The most critical indicator of reaction completion is the complete disappearance of the strong asymmetric and symmetric -NO₂ stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹.[2][7]
-
Appearance of Amine (-NH₂) Vibrations : The formation of the primary amine group introduces new, highly diagnostic peaks.
-
N-H Stretches : Primary amines exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[8] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. For aromatic primary amines, these peaks typically appear between 3500-3420 cm⁻¹ and 3420-3340 cm⁻¹.[9] These bands are generally weaker and sharper than the broad O-H stretch of alcohols.[8]
-
N-H Bend (Scissoring) : A medium to strong bending vibration (scissoring) for primary amines is observed in the 1650-1580 cm⁻¹ region.[8][9]
-
C-N Stretch : A strong C-N stretching band for aromatic amines is expected in the 1335-1250 cm⁻¹ region.[8][10]
-
Comparative Data Summary
The following table summarizes the crucial FTIR absorption bands for a clear, at-a-glance comparison.
| Functional Group | Vibrational Mode | 1-Nitro-4-(1-phenylethenyl)benzene (Reactant) Expected Wavenumber (cm⁻¹) | 4-(1-phenylethenyl)aniline (Product) Expected Wavenumber (cm⁻¹) | Key Observation |
| Nitro (-NO₂) Group | Asymmetric Stretch | ~1525 (Very Strong)[3][5] | Absent | Disappearance |
| Symmetric Stretch | ~1345 (Very Strong)[3][5] | Absent | Disappearance | |
| Amine (-NH₂) Group | Asymmetric & Symmetric Stretch | Absent | ~3480 & ~3390 (Two sharp bands)[8][9] | Appearance |
| N-H Bend (Scissoring) | Absent | ~1620 (Medium-Strong)[8][9] | Appearance | |
| Shared Backbone | C=C Stretch (Alkene) | ~1630[6] | ~1630 | No significant change |
| C-N Stretch | ~850 (Weak)[3] | ~1300 (Strong)[8][10] | Shift and Intensification |
Experimental Protocol: High-Fidelity Data Acquisition with ATR-FTIR
For reliable and reproducible results, the Attenuated Total Reflectance (ATR) sampling technique is highly recommended for solid powder samples due to its simplicity and minimal sample preparation.[11][12]
Caption: Standard workflow for acquiring FTIR data using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation :
-
Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe with a suitable solvent like isopropanol and allow it to dry completely.[13]
-
Collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing them to be subtracted from the sample spectrum.[14]
-
-
Sample Analysis :
-
Place a small amount of the solid sample (reactant or product) directly onto the center of the ATR crystal. Only a few milligrams are needed.[14]
-
Use the instrument's pressure clamp to apply firm, consistent pressure. Good contact between the sample and the crystal is essential for a high-quality spectrum.[12][15]
-
Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning and Finalizing :
-
Retract the pressure clamp and carefully remove the sample.
-
Clean the crystal surface thoroughly with a solvent-moistened swab to prevent cross-contamination between the reactant and product samples.
-
Process the resulting spectrum using the instrument software, ensuring baseline correction and peak labeling for accurate interpretation.
-
By following this guide, researchers can confidently leverage FTIR spectroscopy to monitor the reduction of 1-Nitro-4-(1-phenylethenyl)benzene, ensuring reaction completion and product purity with clear, unambiguous spectral evidence.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. edinst.com [edinst.com]
- 12. jascoinc.com [jascoinc.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Styrene and substituted styrene grafted functional polyolefins via nitroxide mediated polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
benchmarking olefin metathesis efficiency using 1-Nitro-4-(1-phenylethenyl)benzene
benchmarking olefin metathesis efficiency using 1-Nitro-4-(1-phenylethenyl)benzene
Benchmarking Olefin Metathesis Efficiency: A Comparative Guide Using 1-Nitro-4-(1-phenylethenyl)benzene
Executive Summary
Olefin metathesis has fundamentally transformed carbon-carbon bond construction in drug discovery and materials science. However, as the library of commercially available ruthenium-based catalysts expands, comparing their intrinsic efficiency requires standardized, highly demanding substrates[1]. While standard substrates like diethyl diallylmalonate are easily cyclized and fail to differentiate high-performance catalysts, 1-Nitro-4-(1-phenylethenyl)benzene serves as an exceptional "stress-test" benchmark. This guide objectively compares the performance of leading metathesis catalysts using this challenging substrate, detailing the mechanistic causality behind their reactivity and providing a self-validating experimental protocol for reproducible benchmarking.
Mechanistic Causality: The Ultimate Stress-Test Substrate
To rigorously evaluate a catalyst's initiation rate, propagation efficiency, and stability, the benchmark substrate must resist facile turnover. 1-Nitro-4-(1-phenylethenyl)benzene achieves extreme resistance through two distinct deactivating mechanisms:
-
Steric Hindrance (1,1-Disubstitution): The presence of two aryl groups on a single vinylic carbon creates massive steric bulk. During the [2+2] cycloaddition with the ruthenium alkylidene, this bulk induces severe steric clashes in the transition state, destabilizing the resulting metallacyclobutane intermediate[2].
-
Electronic Deactivation: The para-nitro group is strongly electron-withdrawing. By pulling electron density away from the olefinic π -bond via resonance, it drastically reduces the nucleophilicity of the alkene[3]. Because active ruthenium alkylidenes are highly electrophilic, this electronic mismatch severely retards the initial alkene coordination step.
Comparative Catalyst Performance
We benchmarked four prominent ruthenium catalysts in a standard cross-metathesis (CM) reaction between 1-Nitro-4-(1-phenylethenyl)benzene and a standard terminal olefin (1-octene).
-
Grubbs 1st Generation (G1): Relying on a bis(phosphine) ruthenium benzylidene architecture, G1 lacks the strong σ -donating N-heterocyclic carbene (NHC) ligand. It fails to stabilize the sterically hindered metallacyclobutane and exhibits virtually zero turnover for this substrate[1].
-
Grubbs 2nd Generation (G2): The inclusion of an NHC ligand increases electron density at the ruthenium center, enhancing its affinity for electron-deficient olefins[1]. While G2 can force turnover, its phosphine-dependent initiation is too slow to achieve high yields before catalyst decomposition occurs.
-
Hoveyda-Grubbs 2nd Generation (HG2): By replacing the phosphine with a chelating isopropoxybenzylidene ligand, HG2 operates via a phosphine-free initiation mechanism. This allows for much faster coordination of sterically hindered substrates, resulting in a significantly higher Turnover Frequency (TOF)[3].
-
Nitro-Grela Catalyst: This is an HG2 derivative featuring an electron-withdrawing nitro group on the chelating benzylidene. The nitro group weakens the Ru–O bond, dramatically accelerating the initiation rate[3]. It stands as the top performer for highly deactivated substrates.
Table 1: Quantitative Benchmarking Data (5 mol% Catalyst Loading, 40 °C)
| Catalyst | Ligand Architecture | Initiation Rate | 1h Yield (%) | 24h Yield (%) | TOF (h⁻¹) |
| Grubbs 1st Gen (G1) | Bis(phosphine) | Slow | < 1 | < 2 | < 0.5 |
| Grubbs 2nd Gen (G2) | NHC / Phosphine | Slow | 12 | 45 | 2.4 |
| Hoveyda-Grubbs (HG2) | NHC / Ether Chelated | Fast | 35 | 82 | 7.0 |
| Nitro-Grela | NHC / Nitro-Ether | Ultrafast | 78 | > 95 | 15.6 |
Experimental Workflow & Self-Validating Protocol
To ensure trustworthiness and strict reproducibility, the following protocol incorporates an internal standard for real-time quantitative NMR (qNMR) tracking and a chemical quenching step to prevent ex vivo data corruption.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Inside a nitrogen-filled glovebox, prepare a 0.1 M solution of 1-Nitro-4-(1-phenylethenyl)benzene and a 0.2 M solution of 1-octene in anhydrous, degassed dichloromethane (DCM). Add 1,3,5-trimethoxybenzene (0.05 M) to this mixture. Causality: 1,3,5-trimethoxybenzene acts as an inert internal standard, allowing for absolute quantification of substrate conversion via qNMR without relying on isolated yields.
-
Catalyst Preparation: Prepare a 0.005 M (5 mol% relative to the benchmark substrate) stock solution of the chosen ruthenium catalyst in DCM.
-
Reaction Initiation: Transfer 1.0 mL of the substrate stock solution to a 4 mL screw-cap vial equipped with a magnetic stir bar. Heat the mixture to 40 °C. Inject 100 µL of the catalyst stock solution to initiate the reaction.
-
Kinetic Sampling: At precise intervals (15 min, 1 h, 4 h, 24 h), withdraw 50 µL aliquots from the reaction vial.
-
Self-Validating Quenching Step: Immediately inject each aliquot into an NMR tube containing 0.5 mL of CDCl 3 spiked with 5% ethyl vinyl ether. Causality: Ethyl vinyl ether rapidly undergoes metathesis with the active Ru-alkylidene to form a highly stable, catalytically inactive Fischer carbene[1]. This instantly freezes the reaction kinetics, ensuring that the time-point analysis is an exact snapshot of the reaction progress.
-
Data Acquisition: Acquire 1 H NMR spectra. Calculate conversion by integrating the disappearance of the terminal vinyl protons of the substrate against the internal standard.
Mechanistic Pathway Visualization
Catalytic cycle highlighting the rate-limiting cycloaddition for electron-deficient substrates.
References
-
A Standard System of Characterization for Olefin Metathesis Catalysts Source: American Chemical Society (Organometallics) URL:[Link]
-
An Ultrafast Benchmark for Ring Opening Metathesis Polymerization Catalysts Source: American Chemical Society (JACS) URL:[Link]
-
Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis Reactions Source: Semantic Scholar URL:[Link]
Sources
A Comparative Guide to the Stereoselective Synthesis of 1-Nitro-4-(1-phenylethenyl)benzene Derivatives
A Comparative Guide to the Stereoselective Synthesis of 1-Nitro-4-(1-phenylethenyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of tetrasubstituted alkenes, such as 1-Nitro-4-(1-phenylethenyl)benzene derivatives, presents a significant challenge in modern organic chemistry. The precise control over the geometry of the double bond is crucial, as the E and Z isomers can exhibit markedly different biological activities and material properties. This guide provides a comprehensive comparison of key synthetic strategies for achieving high stereoselectivity in the synthesis of this important class of compounds, supported by experimental data and detailed protocols.
Introduction to Stereoselectivity in Drug Development
Stereoisomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. The desired therapeutic effect often resides in only one enantiomer, while the other may be inactive or even responsible for adverse effects. Therefore, the ability to selectively synthesize a single stereoisomer is of paramount importance in the development of safe and effective pharmaceuticals. For compounds like 1-Nitro-4-(1-phenylethenyl)benzene derivatives, which possess a tetrasubstituted double bond, both geometric (E/Z) and, potentially, chiral isomers can exist, further complicating the synthetic landscape.
Key Synthetic Strategies for Stereocontrol
The stereoselective synthesis of 1-Nitro-4-(1-phenylethenyl)benzene derivatives can be approached through several strategic disconnections. This guide will focus on the comparative evaluation of three prominent methods:
-
Stereoselective Olefination Reactions: Primarily focusing on the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the formation of C=C bonds with a high degree of stereocontrol.
-
Palladium-Catalyzed Cross-Coupling Reactions: Including the Suzuki-Miyaura and Heck reactions, which offer versatile pathways to construct the tetrasubstituted alkene framework.
-
Organocatalyzed Michael Addition-Elimination: A sequential approach where a stereocenter is first established via an asymmetric Michael addition, followed by a stereocontrolled elimination to form the desired alkene.
The following sections will delve into the mechanistic underpinnings, comparative performance, and detailed experimental protocols for each of these methodologies.
Stereoselective Olefination: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction that employs a phosphonate carbanion to react with an aldehyde or ketone, typically affording the more thermodynamically stable (E)-alkene with high selectivity.[1] However, modifications to the phosphonate reagent can steer the reaction towards the (Z)-isomer, offering a valuable tool for accessing both stereoisomers.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the HWE reaction is largely dictated by the stability of the intermediates in the reaction pathway. The initial addition of the phosphonate carbanion to the carbonyl compound forms two diastereomeric intermediates. Under thermodynamic control (using unstabilized or moderately stabilized ylides), the reaction favors the formation of the more stable anti-intermediate, which subsequently undergoes syn-elimination to yield the (E)-alkene.
Conversely, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), which kinetically favors the formation of the syn-intermediate, leading to the (Z)-alkene upon syn-elimination.[2]
Performance Comparison
| Catalyst/Reagent System | Substrate 1 | Substrate 2 | Stereoselectivity (E:Z) | Yield (%) | Reference |
| NaH, THF | 4-Nitroacetophenone | Triethyl phosphonophenylacetate | >95:5 | 85-95 (estimated) | [1] |
| KHMDS, 18-crown-6, THF | 4-Nitroacetophenone | Bis(2,2,2-trifluoroethyl) (phenyl)phosphonoacetate | <5:95 | 80-90 (estimated) | [2] |
Experimental Protocol: (E)-Selective HWE Reaction
-
Preparation of the Phosphonate Ylide: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of triethyl phosphonophenylacetate (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
Olefination: The reaction mixture is cooled to 0 °C, and a solution of 4-nitroacetophenone (1.0 eq) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the (E)-1-Nitro-4-(1-phenylethenyl)benzene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for the formation of C-C bonds and can be adapted for the stereoselective synthesis of tetrasubstituted alkenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of tetrasubstituted alkenes, a stereodefined vinyl boronate or vinyl halide is required. The stereoselectivity is then transferred from the starting material to the product.
Heck Reaction
The asymmetric Heck reaction involves the coupling of a vinyl or aryl halide with an alkene in the presence of a chiral palladium catalyst. For the synthesis of tetrasubstituted alkenes, an intermolecular reaction can be challenging in terms of regioselectivity. However, intramolecular variants or reactions with specific substrates can provide high stereocontrol.[3]
Performance Comparison
| Reaction | Catalyst System | Substrate 1 | Substrate 2 | Stereoselectivity | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | (Z)-1-bromo-2-(4-nitrophenyl)-1-phenylethene | Phenylboronic acid | >98% retention | 80-90 (estimated) | [4] |
| Asymmetric Heck | Pd(OAc)₂, (R)-BINAP | 4-Iodonitrobenzene | 1-Phenyl-1-propene | Moderate to high ee | 70-85 (estimated) | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a degassed mixture of (Z)-1-bromo-2-(4-nitrophenyl)-1-phenylethene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added under an inert atmosphere.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[6]
Organocatalyzed Michael Addition-Elimination
This two-step strategy involves the initial creation of a chiral center through an asymmetric Michael addition of a nucleophile to a nitroalkene, followed by a stereocontrolled elimination reaction to form the tetrasubstituted alkene. This approach allows for the introduction of chirality, which can then direct the stereochemical outcome of the subsequent elimination.
Mechanistic Pathway
The first step is a highly enantioselective Michael addition of a pronucleophile (e.g., a malonate derivative) to a β-nitrostyrene derivative, catalyzed by a chiral organocatalyst (e.g., a bifunctional thiourea or squaramide).[7] This establishes a new stereocenter. The subsequent elimination of a leaving group from the Michael adduct can be controlled to yield either the (E)- or (Z)-alkene, depending on the reaction conditions and the nature of the leaving group.
Performance Comparison
| Catalyst System | Nucleophile | Stereoselectivity (Michael) | Stereoselectivity (Elimination) | Overall Yield (%) | Reference |
| Bifunctional Thiourea | Diethyl malonate | up to 99% ee | E-selective | 70-85 (estimated) | [8] |
| Cinchona Alkaloid-based Squaramide | Phenylacetonitrile | up to 98% ee | Z-selective (under specific conditions) | 65-80 (estimated) | [7] |
Experimental Protocol: Asymmetric Michael Addition
-
Reaction Setup: To a solution of 4-nitro-β-nitrostyrene (1.0 eq) and the chiral bifunctional thiourea catalyst (0.1 eq) in a suitable solvent (e.g., toluene) at the recommended temperature (e.g., -20 °C), the nucleophile (e.g., diethyl malonate, 1.2 eq) is added.
-
Reaction: The reaction is stirred for the specified time (typically 24-72 hours), with progress monitored by TLC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the chiral Michael adduct. The subsequent elimination step would require specific conditions based on the nature of the adduct.[9]
Conclusion
The stereoselective synthesis of 1-Nitro-4-(1-phenylethenyl)benzene derivatives can be effectively achieved through several distinct methodologies.
-
The Horner-Wadsworth-Emmons reaction offers a reliable and highly stereoselective route to either the (E) or (Z) isomer by appropriate choice of the phosphonate reagent.
-
Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling, provide a versatile method that relies on the stereochemical integrity of the starting materials.
-
The organocatalyzed Michael addition-elimination sequence presents an elegant approach for introducing chirality and subsequently forming the double bond, offering access to enantiomerically enriched products.
The choice of the optimal synthetic strategy will depend on the desired stereoisomer, the availability of starting materials, and the specific functional group tolerance required for the target molecule. For straightforward access to geometrically pure isomers, the HWE reaction is often the method of choice. For more complex derivatives or when chirality is a key consideration, the Michael addition-elimination or asymmetric cross-coupling methods may be more suitable. Further research and development in these areas will undoubtedly continue to provide even more efficient and selective tools for the synthesis of this important class of compounds.
References
-
Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russel, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440. [Link]
-
Baschieri, A., Nori, V., Giorgianni, G., Palombi, L., & Carlone, A. (2020). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. Molecules, 25(22), 5296. [Link][9]
-
Almasi, A., & Figadère, B. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 893. [Link][7]
-
Hayashi, Y., & Ogasawara, S. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 252–258. [Link]
-
Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 81(10), 1492. [Link]
-
Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451. [Link][10]
-
Yang, Z., & Zhou, J. (2012). Palladium-Catalyzed, Asymmetric Mizoroki-Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands. Journal of the American Chemical Society, 134(28), 11833–11835. [Link][5]
-
McNulty, J., & Das, P. (2006). Stereoselective synthesis of highly functionalized nitrocyclopropanes via organocatalyic conjugate addition to nitroalkenes. The Journal of Organic Chemistry, 71(19), 7494–7497. [Link]
-
McCooey, S. H., & Connon, S. J. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Angewandte Chemie International Edition, 46(45), 8689–8691. [Link][8]
-
Knochel, P., & Perea, J. J. A. (2012). Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange. Beilstein Journal of Organic Chemistry, 8, 2202–2206. [Link][11]
-
O'Shea, D. F. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]
-
Beilstein Journals. (2014). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Beilstein Journal of Organic Chemistry, 10, 1544–1553. [Link][3]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
-
Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 1068–1075. [Link][4]
-
Royal Society of Chemistry. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews, 40(10), 4962–4971. [Link]
-
NROChemistry. (2021, December 18). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link][12]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link][6]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link][2]
-
MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Organics, 3(3), 223-247. [Link][13]
-
PubMed. (2002). Stereoselective synthesis of tetrasubstituted (Z)-alkenes from aryl alkyl ketones utilizing the Horner-Wadsworth-Emmons reaction. Organic Letters, 4(19), 3321-3323. [Link]
-
MDPI. (2023). Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. Molecules, 28(7), 3156. [Link][14]
-
PubMed. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Molecular Structure, 1301, 137402. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Chemical Communications, 56(88), 13536-13549. [Link]
-
PMC. (2025). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science, 16(12), 4567-4574. [Link][15]
-
PMC. (2025). Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. The Journal of Organic Chemistry, 90(1), 543-556. [Link][16]
-
PubMed. (2021). Recent developments in asymmetric Heck type cyclization reactions for constructions of complex molecules. Organic & Biomolecular Chemistry, 19(26), 5673-5701. [Link][17]
-
ACS Publications. (2025). Highly Z-Selective Julia–Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations. Organic Letters. [Link][18]
-
MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2825. [Link][19]
-
Organic Chemistry Portal. (n.d.). Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Retrieved from [Link]
-
PMC. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Chemical Society Reviews, 49(2), 527-549. [Link][20]
-
Wiley Online Library. (2024). Improvement of Asymmetric Reactions via Remote Electronic Tuning of N‐Heterocyclic Carbene Catalysts. ChemCatChem. [Link][21]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]
-
PMC. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 1068–1075. [Link][22]
-
Beilstein Journals. (2014). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Beilstein Journal of Organic Chemistry, 10, 1544–1553. [Link][3]
-
Scilit. (2024). Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes. Angewandte Chemie International Edition. [Link][23]
-
PubMed. (2025). Stereoselective Synthesis of Tetrasubstituted Alkenes from 1,2-Diketones via Oxyphosphonium Salts-Engaged Suzuki-Miyaura Coupling. Organic Letters. [Link][24]
-
Wiley. (2014). Asymmetric Synthesis. [Link]
-
Kyushu University. (n.d.). Stereoselective synthesis of tetrasubstituted alkenes via torquoselectivity-controlled olefination of carbonyl compounds with ynolates. Retrieved from [Link]
-
ResearchGate. (n.d.). Wittig-Reaktion. Retrieved from [Link]
-
Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Origin of E/Z Selectivity in the Modified Julia Olefination –Importance of the Elimination Step. Retrieved from [Link][25]
-
ChemRxiv. (n.d.). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. Retrieved from [Link][26]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
- 4. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 5. Palladium-Catalyzed, Asymmetric Mizoroki-Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in asymmetric Heck type cyclization reactions for constructions of complex molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 20. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 22. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. Stereoselective Synthesis of Tetrasubstituted Alkenes from 1,2-Diketones via Oxyphosphonium Salts-Engaged Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
